
Benzo(l)pyren-8-ol
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Overview
Description
Benzo[l]pyren-8-ol, also known as 8-Hydroxybenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O. This compound is a derivative of benzo[a]pyrene, a well-known environmental pollutant and carcinogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]pyren-8-ol typically involves the hydroxylation of benzo[a]pyrene. One common method is the catalytic hydroxylation using transition metal catalysts such as iron or copper complexes. The reaction is usually carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Benzo[l]pyren-8-ol is less common due to its specific applications in research rather than large-scale manufacturing. the compound can be produced using advanced organic synthesis techniques involving multi-step reactions and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[l]pyren-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert Benzo[l]pyren-8-ol to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, quinone, and substituted derivatives of Benzo[l]pyren-8-ol, which are of interest for their potential biological activities and environmental impact .
Scientific Research Applications
Benzo[l]pyren-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and its role as a biomarker for exposure to PAHs.
Medicine: Studied for its potential carcinogenic and mutagenic properties, as well as its interactions with DNA.
Industry: Utilized in environmental testing and monitoring to assess the presence and impact of PAHs in various samples
Mechanism of Action
The mechanism of action of Benzo[l]pyren-8-ol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. These adducts interfere with DNA replication and transcription, leading to mutations and potentially carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A parent compound of Benzo[l]pyren-8-ol, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer of benzopyrene with different chemical and biological properties.
Dibenzopyrenes: Compounds with similar structures but varying in the number and position of fused rings
Uniqueness
Benzo[l]pyren-8-ol is unique due to its specific hydroxylation at the 8-position, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of hydroxylation on the behavior of PAHs and their derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[a]pyren-8-ol, and how do reaction conditions influence yield and purity?
Benzo[a]pyren-8-ol can be synthesized via Pd-catalyzed Suzuki and Sonogashira couplings, followed by PtCl₂-catalyzed cyclization and demethylation. Key steps include coupling 2-(2,6-dibromophenyl)-6-methoxynaphthalene with trimethylsilylacetylene (TMSA), followed by TMS group removal and cyclization. Yield optimization requires precise control of catalyst loading (e.g., PtCl₂) and reaction time, as premature quenching may lead to incomplete demethylation .
Q. How can researchers confirm the structural identity of Benzo[a]pyren-8-ol in synthesized samples?
Structural verification combines high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions. For example, ¹H-NMR can distinguish between methoxy and hydroxyl protons, while ¹³C-NMR identifies aromatic carbon environments. Cross-referencing with CAS No. 13345-26-1 (8-hydroxybenzo[a]pyrene) ensures alignment with established databases .
Q. What analytical techniques are recommended for quantifying Benzo[a]pyren-8-ol in environmental or biological matrices?
High-performance liquid chromatography (HPLC) paired with fluorescence detection or tandem mass spectrometry (LC-MS/MS) provides sensitivity for trace analysis. Method validation should include spike-recovery experiments (e.g., 70–120% recovery in plant matrices) and comparison with internal standards like ¹³C-labeled analogs to correct for matrix effects .
Advanced Research Questions
Q. How do solvent polarity and molecular interactions influence the spectroscopic properties of Benzo[a]pyren-8-ol derivatives?
Solvent-induced shifts in absorption spectra (e.g., red/blue shifts) arise from dipole-dipole interactions between polar solvents and the compound’s aromatic system. For instance, chlorform’s polarity stabilizes excited states, causing a red shift compared to nonpolar solvents like hexane. Computational modeling (e.g., DFT) can predict solvent effects by calculating dipole moments and stabilization energies .
Q. What experimental strategies address contradictions in reported carcinogenic potency across in vitro and in vivo models?
Discrepancies may stem from metabolic activation variability (e.g., CYP1A1 activity differences between liver microsomes and cell lines). Researchers should standardize metabolic activation systems (e.g., S9 fractions) and employ dose-response modeling to account for nonlinear effects. Meta-analyses of historical data can identify confounding factors like exposure duration or route .
Q. How can computational methods elucidate Benzo[a]pyren-8-ol’s DNA adduct formation mechanisms?
Density functional theory (DFT) simulations model non-covalent interactions between diol epoxide metabolites and DNA base pairs. Key parameters include binding energies and stereochemical alignment of reactive intermediates. Comparing calculated adduct stability with experimental mutagenicity data (e.g., from plasmid-based assays) validates theoretical predictions .
Q. What methodologies resolve challenges in detecting Benzo[a]pyren-8-ol degradation products during long-term stability studies?
Accelerated stability testing under controlled conditions (e.g., 40°C/75% humidity) coupled with LC-TOF-MS enables identification of oxidation byproducts like quinones. Isotopic labeling (e.g., ¹³C₆-Benzo[a]pyrene) aids in tracking degradation pathways and quantifying metabolite formation rates .
Q. Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., solvent effects in spectroscopy), replicate experiments under identical conditions and use multivariate analysis to isolate variables.
- Advanced Instrumentation : Synchrotron-based X-ray crystallography or cryo-electron microscopy may resolve structural ambiguities in DNA adduct studies.
- Ethical Compliance : Adhere to institutional guidelines for handling carcinogens, including waste disposal protocols and exposure monitoring .
Properties
CAS No. |
77508-25-9 |
---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[l]pyren-8-ol |
InChI |
InChI=1S/C20H12O/c21-17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11,21H |
InChI Key |
PGZZCIZBXLTEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)O |
Origin of Product |
United States |
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